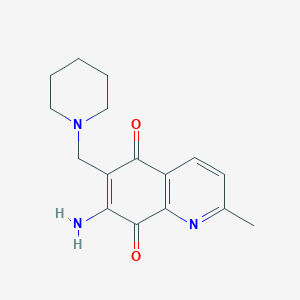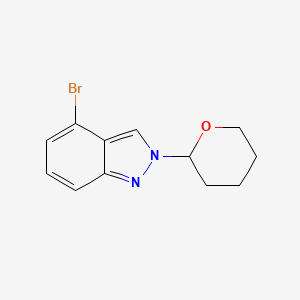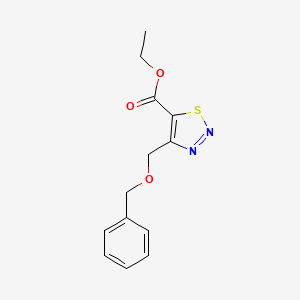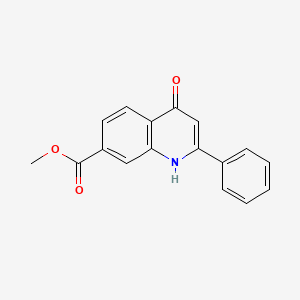
5,8-Quinolinedione, 7-amino-2-methyl-6-(1-piperidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, with additional functional groups that enhance its reactivity and potential utility in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the piperidin-1-ylmethyl group and the amino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may have different reactivity and applications.
Reduction: Reduction reactions can modify the quinoline core or the functional groups, potentially leading to new derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may be investigated for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the compound’s functional groups can participate in various biochemical reactions, influencing its overall activity.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Mepacrine: Another antimalarial quinoline derivative.
Uniqueness
7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the piperidin-1-ylmethyl group and the amino group at specific positions on the quinoline core differentiates it from other quinoline derivatives, potentially leading to unique reactivity and applications.
属性
CAS 编号 |
61324-58-1 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
7-amino-2-methyl-6-(piperidin-1-ylmethyl)quinoline-5,8-dione |
InChI |
InChI=1S/C16H19N3O2/c1-10-5-6-11-14(18-10)16(21)13(17)12(15(11)20)9-19-7-3-2-4-8-19/h5-6H,2-4,7-9,17H2,1H3 |
InChI 键 |
BGBAXFFFVFRJPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N)CN3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid](/img/structure/B11844628.png)
![Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11844632.png)







![2,4-Dimethyl-9-phenylindeno[2,1-B]pyran](/img/structure/B11844694.png)
![3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine](/img/structure/B11844706.png)


